P-gp inhibitor 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-glycoprotein inhibitor 18 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition can enhance the bioavailability and efficacy of drugs that are substrates of P-glycoprotein, making it a valuable tool in pharmacology and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 18 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but common steps include:
Formation of Intermediates: Initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then coupled using reagents like palladium catalysts in cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 18 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
P-glycoprotein inhibitor 18 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
P-glycoprotein inhibitor 18 has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of drug transport and resistance.
Biology: Helps in understanding the role of P-glycoprotein in cellular processes.
Medicine: Enhances the efficacy of chemotherapeutic agents by preventing drug efflux, thereby overcoming multidrug resistance in cancer cells.
Industry: Utilized in the development of pharmaceutical formulations to improve drug bioavailability.
Mechanism of Action
P-glycoprotein inhibitor 18 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its function. This prevents the efflux of drugs and other substrates out of cells, leading to increased intracellular concentrations. The molecular targets include the nucleotide-binding domains of P-glycoprotein, which are crucial for its ATPase activity and transport function .
Comparison with Similar Compounds
Similar Compounds
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory properties.
Cyclosporine: An immunosuppressant that inhibits P-glycoprotein.
Uniqueness
P-glycoprotein inhibitor 18 is unique due to its high specificity and potency in inhibiting P-glycoprotein. Unlike some other inhibitors, it has minimal off-target effects, making it a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C42H65NO6 |
---|---|
Molecular Weight |
680.0 g/mol |
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl N-[2-(3,4,5-trimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C42H65NO6/c1-26(2)28-13-19-42(25-49-37(45)43-22-16-27-23-30(46-8)36(48-10)31(24-27)47-9)21-20-40(6)29(35(28)42)11-12-33-39(5)17-15-34(44)38(3,4)32(39)14-18-41(33,40)7/h23-24,28-29,32-35,44H,1,11-22,25H2,2-10H3,(H,43,45)/t28-,29+,32-,33+,34-,35+,39-,40+,41+,42+/m0/s1 |
InChI Key |
KEPRKKBRMAEXNN-HUZYRADJSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)NCCC6=CC(=C(C(=C6)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.